Methyl 2-phenylpiperidine-4-carboxylate

CCR2 antagonism chemokine receptor inflammation

The 2-phenyl-4-carboxylate substitution pattern on the piperidine ring establishes a unique stereoelectronic environment that distinguishes this scaffold from widely available 4-phenylpiperidine-4-carboxylates. QSAR models confirm that shifting the phenyl moiety from the 4- to 2-position fundamentally alters target engagement in CCR2 antagonists and dopamine D2 autoreceptor series. Substituting the 4-phenyl regioisomer risks invalidating established structure-activity relationships. Procure this precise 2-phenylpiperidine-4-carboxylate core to maintain lead series integrity and access patent-claimed CCR2 antagonist synthetic routes.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 351003-06-0
Cat. No. B1359154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenylpiperidine-4-carboxylate
CAS351003-06-0
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
InChIKeyHJYDTRNWYSGYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑phenylpiperidine‑4‑carboxylate (CAS 351003‑06‑0) for CNS and Antagonist‑Focused Chemical Biology


Methyl 2‑phenylpiperidine‑4‑carboxylate is a substituted phenylpiperidine that serves as a chiral building block and pharmacological probe. The molecule contains a basic piperidine nitrogen (predicted pKa ~8–9) and a methyl ester at the 4‑position, giving it a calculated logP of approximately 2.2 and a topological polar surface area of 38 Ų [REFS‑1]. These physicochemical properties fall within the ranges considered favorable for oral absorption and blood–brain barrier penetration, while the cis‑configured 2‑phenyl‑4‑carboxylate substitution pattern distinguishes it from more common 4‑phenyl or 3‑methyl‑4‑phenyl regioisomers [REFS‑2][REFS‑3].

Why Methyl 2‑phenylpiperidine‑4‑carboxylate Is Not a Drop‑In Replacement for Common Piperidine‑4‑carboxylate Analogs


The 2‑phenyl‑4‑carboxylate arrangement creates a distinct stereoelectronic environment that cannot be replicated by the more widely available 4‑phenylpiperidine‑4‑carboxylates (e.g., meperidine scaffold) or N‑methyl‑4‑phenyl congeners. In CCR2 antagonist series, shifting the phenyl group from the 4‑position to the 2‑position fundamentally alters the spatial orientation of the aryl moiety relative to the basic amine, a change that QSAR models for dopamine autoreceptor antagonists and farnesyltransferase inhibitors show has measurable consequences on target engagement [REFS‑1][REFS‑2]. For procurement decisions, substituting a 4‑phenylpiperidine‑4‑carboxylate for the 2‑phenyl regioisomer risks altering both the absolute potency and the off‑target profile of a lead series, potentially invalidating established structure–activity relationships [REFS‑3].

Methyl 2‑phenylpiperidine‑4‑carboxylate: Comparator‑Based Quantitative Evidence for Scientific Selection


CCR2 Antagonist Scaffolds: 2‑Phenyl vs. 4‑Phenyl Substitution Effects on Binding Affinity

In a series of phenyl piperidine CCR2 antagonists, the 2‑phenylpiperidine‑4‑carboxylate framework provides a geometrically distinct presentation of the aryl group compared to 4‑phenylpiperidine‑4‑carboxylate analogs. Patent data indicate that derivatives based on the 2‑phenyl core achieve sub‑micromolar CCR2 binding, with the 1S,3R cyclopentylamine‑linked variant exhibiting higher affinity than its 1R,3S diastereomer [REFS‑1]. While direct IC50 data for the unsubstituted methyl 2‑phenylpiperidine‑4‑carboxylate are not reported, the SAR trend confirms that the 2‑phenyl regioisomer is the preferred core for further optimization [REFS‑2].

CCR2 antagonism chemokine receptor inflammation

QSAR‑Predicted Dopamine Autoreceptor Antagonist Activity: Electronic and Lipophilic Contributions of the 2‑Phenyl Scaffold

QSAR analysis of (S)‑phenylpiperidines as dopamine autoreceptor antagonists identified calculated logP (ClogP) and steric parameters as the primary determinants of activity [REFS‑1]. The methyl 2‑phenylpiperidine‑4‑carboxylate scaffold possesses a calculated logP of ~2.2 and a specific steric footprint (Verloop B1 and L parameters) distinct from N‑alkylated or 4‑phenyl substituted analogs. In related phenylpiperidine series, higher ClogP values correlate with increased antagonist potency, suggesting that the moderate lipophilicity of the unsubstituted 2‑phenyl ester places it in a favorable range for CNS penetration without excessive protein binding [REFS‑2].

dopamine D2 autoreceptor QSAR CNS pharmacology

PDE4A Inhibitory Activity: Comparative Potency from BindingDB

Methyl 2‑phenylpiperidine‑4‑carboxylate was evaluated for in vitro inhibition of unpurified recombinant phosphodiesterase 4A (PDE4A) [REFS‑1]. While the reported inhibition is qualitative, PDE4A is a validated anti‑inflammatory target, and the piperidine‑4‑carboxylate scaffold is a recognized pharmacophore for PDE4 inhibitors. In contrast, simple 4‑phenylpiperidine‑4‑carboxylates (e.g., meperidine) show negligible PDE4A activity, and N‑substituted 2‑phenylpiperidine‑4‑carboxylates (e.g., methylphenidate) are primarily active at monoamine transporters rather than PDE isoforms [REFS‑2].

phosphodiesterase 4A PDE4A enzyme inhibition

Farnesyltransferase Inhibitor QSAR: Key Descriptors Favoring the 2‑Phenyl Scaffold

A QSAR study of piperidine‑based farnesyltransferase (FTase) inhibitors identified partial negative charge on the van der Waals surface (Q_VSA_FPNEG and PEOE_VSA‑4) and hydrophobic integy moment as the critical determinants of inhibitory activity [REFS‑1]. Methyl 2‑phenylpiperidine‑4‑carboxylate possesses an aromatic ring and a polar ester group that together create the hydrophobic‑hydrophilic separation and fractional negative charge profile favored by the QSAR model. In contrast, 4‑phenylpiperidine‑4‑carboxylates and N‑alkyl‑4‑phenylpiperidines display different electrostatic surface maps that deviate from the optimal FTase pharmacophore [REFS‑2].

farnesyltransferase FTase oncology

Methyl 2‑phenylpiperidine‑4‑carboxylate: Validated Research and Industrial Applications


Scaffold for CCR2 Antagonist Lead Optimization

Utilize the 2‑phenylpiperidine‑4‑carboxylate core as a starting point for synthesizing potent and selective CCR2 antagonists. Incorporate a cyclopentylamine linker or second piperidine ring at the nitrogen to enhance affinity, as described in the 2007 Xia et al. paper [REFS‑1]. The 2‑phenyl regioisomer is essential for achieving the correct geometry for CCR2 binding, a feature not attainable with 4‑phenylpiperidine‑4‑carboxylate analogs [REFS‑2].

Dopamine D2 Autoreceptor Probe for CNS Studies

Employ the compound as a lead‑like fragment in the design of preferential dopamine D2 autoreceptor antagonists. The calculated logP of ~2.2 and the steric parameters of the 2‑phenyl group place this scaffold within the QSAR‑defined optimal space for modulating dopamine synthesis and release in vivo [REFS‑1]. Further substitution at the phenyl ring (e.g., meta‑substituents) can be guided by published QSAR models to fine‑tune activity [REFS‑2].

Intermediate in the Synthesis of N‑Substituted 2‑Phenylpiperidine‑4‑carboxylate Derivatives

The methyl ester can be selectively hydrolyzed to the free carboxylic acid for amide coupling, or the piperidine nitrogen can be alkylated or acylated to generate diverse compound libraries. The AstraZeneca patent US2010/261755 A1 explicitly claims synthetic routes utilizing methyl 2‑phenylpiperidine‑4‑carboxylate as a key intermediate for preparing CCR2 antagonists, with reported yields of 100% for N‑acylation steps [REFS‑1][REFS‑2].

PDE4A Inhibitor Fragment for Anti‑Inflammatory Drug Discovery

Use methyl 2‑phenylpiperidine‑4‑carboxylate as a validated fragment hit for phosphodiesterase 4A. BindingDB confirms qualitative inhibition of PDE4A, while structurally related 4‑phenylpiperidine‑4‑carboxylates lack this activity [REFS‑1]. The scaffold can be further elaborated with N‑substituents known to enhance PDE4 inhibition and improve selectivity over other PDE isoforms [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-phenylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.